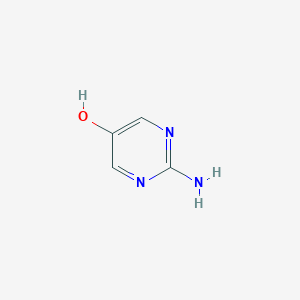

2-Aminopyrimidin-5-ol

Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are particularly prevalent in medicinal chemistry. uomus.edu.iq The pyrimidine (B1678525) scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is of paramount importance. ijpsjournal.comwjahr.comnih.gov 2-Aminopyrimidines, a subset of pyrimidine derivatives, are recognized as crucial building blocks in the synthesis of a wide array of other heterocyclic systems. ijpsjournal.com Their versatility makes them valuable starting materials for creating more complex molecules with specific, desired properties. ijpsjournal.com

Historical Context of Pyrimidine Derivatives in Research

The study of pyrimidine derivatives has a rich history, deeply intertwined with the development of medicinal chemistry and molecular biology. Pyrimidines are naturally present in essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1. nih.govtandfonline.com This natural prevalence has long made them a focal point for researchers. Over the past few decades, scientific interest in pyrimidine derivatives has intensified due to their diverse biological activities. nih.govresearchgate.net This has led to the synthesis and investigation of a vast number of substituted pyrimidines, with the goal of developing new therapeutic agents. nih.govtandfonline.com The 2-aminopyrimidine (B69317) moiety, in particular, is a key pharmacophore found in several marketed drugs, highlighting its significance in drug discovery. ijpsjournal.commdpi.com

Structural Features and Research Relevance of the 2-Aminopyrimidin-5-ol Scaffold

The molecular structure of this compound consists of a pyrimidine ring with an amino group (-NH2) at the second position and a hydroxyl group (-OH) at the fifth position. ambeed.com This specific arrangement of functional groups allows the molecule to participate in various chemical interactions, including hydrogen bonding. solubilityofthings.com The presence of both an amino and a hydroxyl group on the pyrimidine ring makes this compound a particularly interesting scaffold for chemical synthesis and biological studies. ijpsjournal.comresearchgate.net The ability to modify these functional groups allows for the creation of a diverse library of derivatives, each with potentially unique properties. solubilityofthings.com Research has shown that substitutions at the 5-position of the pyrimidine ring can lead to significant biological activity. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 143489-45-6 sigmaaldrich.com |

| Molecular Formula | C4H5N3O ambeed.com |

| Molecular Weight | 111.10 g/mol ambeed.com |

| Melting Point | >170°C (decomposes) amadischem.com |

| Boiling Point | 393.6°C at 760 mmHg amadischem.com |

| Physical Form | Solid sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI | 1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) sigmaaldrich.com |

| InChI Key | NVYMOVCPYONOSF-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | C1=NC(=NC=C1O)N ambeed.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMOVCPYONOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590479 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143489-45-6 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopyrimidin 5 Ol and Its Derivatives

Classical and Contemporary Synthetic Routes

Condensation Reactions for Pyrimidine (B1678525) Ring Formation

Condensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) salt. For instance, the treatment of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base like potassium carbonate can yield 2-aminopyrimidine (B69317) derivatives. rsc.org This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times.

Another established method is the reaction of propynal (or its derivatives like ketones and alcohols) with guanidine under acidic conditions to form the 2-aminopyrimidine core. google.com Additionally, the cyclization of mucochloric acid with guanidinium (B1211019) hydrochloride in the presence of sodium methoxide, followed by decarboxylation and dechlorination, also leads to 2-aminopyrimidine. google.com

A notable example of a condensation reaction involves the reaction of 2-aminopyridine (B139424) with 5,5-dibromobarbituric acid, which was investigated as a potential route to synthesize pyrimidinothiazoles. scielo.org.mx

Cyclization Strategies for 2-Aminopyrimidin-5-ol Precursors

The formation of the pyrimidine ring often relies on the cyclization of appropriately substituted precursors. One strategy involves the use of α-bromocarbonyl compounds, which can react with 2-aminopyrimidines to form imidazo[1,2-a]pyrimidin-1-ium salts. These intermediates can then undergo further transformations to yield substituted 2-aminoimidazoles. nih.gov

Another approach involves the Knoevenagel condensation of cyanothioacetamide with aromatic aldehydes to produce 3-aryl-2-cyanothioacrylamides. nih.gov These intermediates can then be utilized in subsequent cyclization reactions to form thieno[2,3-d]pyrimidines. nih.gov The synthesis of various heterocyclic systems often employs cyclization as a key step, highlighting its importance in generating diverse chemical scaffolds. nih.gov

Multi-Component Reactions (MCRs) in this compound Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 2-aminopyrimidine derivatives in a single step from three or more starting materials. rsc.orgnih.govmdpi.com The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be precursors to 2-aminopyrimidines. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative like guanidine. organic-chemistry.orgunits.itnih.gov

Microwave-assisted Biginelli reactions have been shown to be highly efficient, providing good yields and shorter reaction times while being environmentally friendly. organic-chemistry.orgunits.itresearchgate.net For instance, the microwave-mediated reaction of guanidine hydrochloride with aldehydes and β-dicarbonyl compounds in ethanol (B145695) yields functionalized 2-amino-3,4-dihydropyrimidines. organic-chemistry.orgunits.itresearchgate.net Catalyst-free and solvent-free versions of the Biginelli reaction have also been developed, further enhancing its green credentials. rsc.org

The synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines has been achieved through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches for 2-Aminopyrimidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic and heteroaromatic rings, including pyrimidines. wikipedia.org This method is particularly useful for introducing amino groups onto the pyrimidine core by displacing a suitable leaving group, such as a halogen. The reactivity of halopyrimidines towards SNAr is influenced by the position of the halogen and the presence of other substituents on the ring. wuxiapptec.com

For example, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine (B128534) can lead to the selective substitution of one or both chlorine atoms. mdpi.comresearchgate.net This approach has been used to synthesize a variety of 2,4-diaminopyrimidine (B92962) derivatives. nih.govnih.gov The reaction conditions, such as the solvent and temperature, can influence the outcome and regioselectivity of the substitution. mdpi.com In some cases, SNAr reactions on dihalopyrimidines can be promoted by catalysts or specific reaction conditions to achieve the desired substitution pattern. researchgate.netthieme-connect.deresearchgate.netresearchgate.net

Unexpected products can sometimes be obtained from SNAr reactions due to the influence of structural factors of the starting pyrimidine and the reaction conditions. mdpi.comresearchgate.net

Advanced Synthetic Approaches

Catalyst-Free and Solvent-Free Methods

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. rasayanjournal.co.in Catalyst-free and solvent-free reactions are at the forefront of this green chemistry movement. advion.com

Several MCRs for the synthesis of 2-aminopyridine and pyrimidine derivatives have been successfully carried out under catalyst-free and solvent-free conditions. rsc.orgmdpi.comsemanticscholar.org For example, a four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can be stirred at room temperature without any solvent to produce 2-aminopyridines. mdpi.comsemanticscholar.org

Similarly, the synthesis of 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent-free conditions at elevated temperatures. mdpi.comnih.govnih.gov These methods offer several advantages, including simplified work-up procedures, reduced waste generation, and often higher yields. rasayanjournal.co.in

Microwave-Assisted Synthesis in 2-Aminopyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 2-aminopyrimidine derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. The main advantages stem from efficient and uniform heating, which can minimize the formation of side products. mdpi.com

In the context of 2-aminopyrimidine chemistry, microwave-assisted synthesis is frequently employed for condensation and cyclization reactions. For instance, a common route involves the reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride. Under microwave irradiation, this condensation can be carried out rapidly, often in a single step and sometimes without the need for a solvent. researchgate.net This eco-friendly approach aligns with the principles of green chemistry. nih.gov

Researchers have successfully synthesized a variety of 2-anilinopyrimidines and other derivatives through aromatic nucleophilic substitution reactions under microwave conditions. google.com One-pot, three-component procedures have also been developed, reacting primary heterocyclic amines, cyclic 1,3-diketones, and formyl-quinoline derivatives under microwave irradiation to produce complex fused pyrimidine systems. mdpi.com These methods highlight the efficiency of microwave assistance in accelerating reaction rates and enabling high-throughput synthesis of diverse compound libraries. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2-Aminopyrimidine Derivatives

| Derivative Type | Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 2-aminopyrimidines | Condensation of chalcones and guanidine | Microwave | Not specified | 33-56% | nih.gov |

| Dihydropyrido[2,3-d]pyrimidines | Three-component reaction | Microwave | 8-20 min | Not specified | mdpi.com |

| 2-Anilinopyrimidines | Nucleophilic substitution | Microwave | Shorter than conventional | Higher than conventional | google.com |

| 5,6-substituted 2-aminopyrimidines | Condensation of β-ketoester and guanidine | Microwave | Not specified | Not specified | researchgate.net |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has become an increasingly important technology in the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. sioc-journal.cnresearchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. sioc-journal.cnmdpi.com

While specific literature detailing the flow synthesis of this compound is limited, the application of this technology to the synthesis of related nitrogen-containing heterocycles is well-documented. For instance, continuous flow has been used to improve the yield and regioselectivity in the multicomponent synthesis of fused imidazoles from 2-aminopyrimidine. nih.gov By optimizing parameters such as temperature and residence time, flow reactors can favor the formation of a desired regioisomer, which can be challenging to achieve in batch reactions. nih.gov

The principles of flow chemistry are directly applicable to the synthesis of this compound. Key reaction steps, such as condensation and cyclization, can be translated from batch to flow conditions. This transition allows for rapid process optimization and can lead to higher yields and purity by minimizing the degradation of intermediates and products. mdpi.com The integration of in-line purification and analysis tools can further streamline the manufacturing process, making flow chemistry a highly efficient platform for the production of pyrimidine derivatives. researchgate.net

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes is crucial for the efficient and cost-effective production of target molecules. This involves systematic studies of reaction conditions and the development of stereocontrolled methodologies where applicable.

Reaction Condition Studies and Process Optimization

The optimization of reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. For 2-aminopyrimidine derivatives, this often involves a multiparameter approach, studying the effects of solvents, catalysts, temperature, and reactant stoichiometry.

A notable example is the Biginelli-inspired three-component reaction used to assemble 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. This method involves the one-pot reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative. wikipedia.org Optimization of this transformation has led to moderate to excellent yields (ranging from 45% to 89%) after purification. wikipedia.org The sequence proceeds through condensation, nucleophilic addition, and cyclization, and the efficiency of each step is highly dependent on the chosen conditions. wikipedia.org

Solvent-free and catalyst-free conditions are also a key area of process optimization. The synthesis of certain 2-aminopyrimidine derivatives has been achieved by simply heating a mixture of 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine, resulting in good to excellent yields. nih.gov Such optimizations not only improve the efficiency of the synthesis but also enhance its green credentials by reducing waste.

Table 2: Examples of Optimized Reaction Conditions for Pyrimidine Synthesis

| Target Compound | Reaction Type | Key Optimization Parameters | Achieved Yield | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Three-component condensation | Reactant stoichiometry, purification method | 45-89% | wikipedia.org |

| Pyrrole–aminopyrimidine ensembles | Cyclocondensation | Base/solvent system (KOH/DMSO), temperature (110–115 °C) | up to 91% | wikipedia.org |

| Substituted 2-aminopyrimidine derivatives | Nucleophilic substitution | Solvent-free, catalyst-free, temperature (80–90 °C) | Good to excellent | nih.gov |

Stereoselective Synthesis of this compound Analogs

The core structure of this compound is achiral. However, stereoselectivity becomes a critical consideration when its analogs are synthesized with chiral substituents, a common strategy in the development of bioactive molecules. The spatial arrangement of atoms in these chiral analogs can significantly influence their pharmacological activity. Two primary strategies are employed to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly synthesize a specific enantiomer or diastereomer. It typically involves the use of chiral catalysts, reagents, or auxiliaries that guide the reaction pathway to favor the formation of one stereoisomer over others. While specific examples for this compound analogs are not prevalent in the reviewed literature, the principles are widely applied in the synthesis of other chiral N-heterocycles. For example, copper-catalyzed asymmetric cyclization reactions have been used to create chiral piperidines with high enantioselectivity. Similar strategies, employing chiral metal-ligand complexes, could be adapted to control the stereochemistry of substituents introduced onto the 2-aminopyrimidine scaffold.

Chiral Resolution: This method involves the synthesis of a racemic mixture (an equal mixture of both enantiomers), followed by a separation step. Common techniques for chiral resolution include:

Crystallization of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.

Enzyme-Catalyzed Kinetic Resolution: Lipases and other enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the derivatized one to be separated. mdpi.comgoogle.com

Chiral Chromatography: A racemic mixture is passed through a chromatography column containing a chiral stationary phase. One enantiomer interacts more strongly with the stationary phase, causing the enantiomers to separate as they move through the column. mdpi.com

For instance, some research on bioactive pyrimidines involves connecting a chiral amine side chain to the pyrimidine core. While the initial synthesis may produce a racemate, subsequent chiral resolution would be necessary to isolate the individual, stereochemically pure active compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Aminopyrimidin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular skeleton of 2-Aminopyrimidin-5-ol.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the two non-equivalent aromatic protons on the pyrimidine (B1678525) ring, a signal for the proton of the hydroxyl (-OH) group, and a signal corresponding to the protons of the primary amine (-NH₂) group. The chemical shift (δ, in ppm) of each signal indicates its chemical environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR: This analysis detects the carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display signals for each of the four unique carbon atoms in the pyrimidine ring. The chemical shifts of these signals are indicative of their hybridization and bonding environment (e.g., whether they are bonded to nitrogen or oxygen).

While the techniques are standard for characterization, specific, publicly available experimental ¹H NMR and ¹³C NMR data (chemical shifts and coupling constants) for this compound are not found in peer-reviewed literature based on the conducted searches. Commercial suppliers confirm the availability of such data for quality control purposes. thermofisher.co.in

Table 1: Predicted NMR Spectral Features for this compound This table is based on general principles of NMR spectroscopy, as specific experimental data was not available in the searched literature.

| Nucleus | Predicted Signal Type | Corresponding Functional Group/Atom | Expected Information |

|---|---|---|---|

| ¹H | Aromatic Protons | C4-H and C6-H | Two distinct signals, chemical shifts influenced by adjacent N, -NH₂, and -OH groups. |

| Hydroxyl Proton | -OH | A singlet, chemical shift can be broad and variable depending on solvent and concentration. | |

| Amine Protons | -NH₂ | A singlet or broad signal, chemical shift is dependent on solvent and temperature. | |

| ¹³C | Aromatic Carbons | C2, C4, C5, C6 | Four distinct signals corresponding to the carbon skeleton of the pyrimidine ring. |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyrimidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals on the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) by showing their correlations to nearby protons. For this compound, it would help to confirm the positions of the amino and hydroxyl substituents by showing correlations from the ring protons to the carbons bearing these groups (C2 and C5).

Detailed experimental data from COSY, HSQC, or HMBC analyses of this compound are not available in the searched scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

EI-MS is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, causing both ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the pyrimidine ring or the loss of small neutral molecules. Specific EI-MS fragmentation data for this compound are not documented in the available literature.

HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which in turn can be used to deduce its elemental composition with high confidence. tandfonline.com While low-resolution MS might not distinguish between two compounds with the same nominal mass, HRMS can easily differentiate them. tandfonline.com

For this compound, with a molecular formula of C₄H₅N₃O, the theoretical exact mass can be calculated. This value serves as a crucial reference point for experimental verification. Although no experimentally measured HRMS data were found in the searched literature, the calculated value provides a benchmark for its analysis.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated m/z (Da) |

|---|---|---|

| C₄H₅N₃O | [M+H]⁺ | 112.05054 |

| [M+Na]⁺ | 134.03248 | |

| [M-H]⁻ | 110.03600 |

Calculations are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

LC-MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. This method is ideal for analyzing compounds in complex mixtures. The sample is first separated by the LC system, and the eluting components are then introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for analyzing non-volatile or thermally sensitive molecules that are not suitable for gas chromatography-mass spectrometry (GC-MS). An LC-MS analysis of this compound would provide its retention time under specific chromatographic conditions and confirm its molecular weight. While some commercial vendors indicate the use of LC-MS for quality control, specific analytical methods and results for this compound are not publicly detailed. thermofisher.co.in

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are essential for identifying functional groups and understanding the structural arrangement of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides characteristic absorption bands for the functional groups present. For this compound, the key functional groups are the amino (-NH₂), hydroxyl (-OH), and the pyrimidine ring itself.

Due to the limited availability of direct experimental spectra for this compound in published literature, the expected vibrational frequencies are inferred from data on analogous compounds such as 2-aminopyridine (B139424), 2-amino-5-chloropyridine, and other substituted pyrimidines. The presence of both amino and hydroxyl groups, which can participate in hydrogen bonding, is expected to cause broadening and shifts in their characteristic absorption bands.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgbldpharm.com This method is crucial for determining the thermal stability, decomposition temperatures, and volatile content of a material. wikipedia.orgbldpharm.com The analysis involves heating a sample on a highly sensitive microbalance within a furnace and recording the weight loss or gain. chromatographyonline.com

For this compound, TGA would be employed to evaluate its stability at elevated temperatures and to identify the temperature ranges at which thermal decomposition occurs. The process involves the breaking of chemical bonds, leading to weight loss as components are volatilized. wikipedia.org While specific TGA curves for pure this compound are not extensively published, analysis of related aminopyrimidine complexes shows decomposition often occurs in distinct steps. ijcr.infonih.gov For instance, the initial weight loss in similar hydrated compounds corresponds to the loss of water molecules, followed by the decomposition of the organic structure at higher temperatures. ijcr.infonih.gov The final mass typically corresponds to a stable residue. ijcr.info A reported melting point for this compound is above 170°C, at which point it decomposes. lookchem.com

A TGA experiment for this compound would yield data that could be presented as follows, illustrating the typical information obtained.

Table 1: Example TGA Data Profile for a Pyrimidine Derivative This table is an illustrative example of TGA data presentation and does not represent experimentally verified data for this compound.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 30 - 150 | 0.5% | Loss of adsorbed moisture |

| 170 - 250 | 45.0% | Major decomposition step |

| 250 - 400 | 30.0% | Secondary decomposition |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. sigmaaldrich.combldpharm.com It provides quantitative information on endothermic and exothermic processes, allowing for the determination of transition temperatures such as melting, crystallization, and glass transitions. sigmaaldrich.comtainstruments.com In a DSC instrument, the difference in heat flow between the sample and a reference pan is measured as they are heated or cooled. bldpharm.com

For this compound, DSC analysis would identify its melting and decomposition characteristics. The reported decomposition of the compound at temperatures above 170°C would appear as a significant peak on the DSC thermogram. lookchem.com This event could be endothermic (heat absorbing) or exothermic (heat releasing), providing insight into the energetics of the decomposition process. bldpharm.com The precise peak temperature can be influenced by factors such as the heating rate. nist.gov By analyzing the DSC curve, one could determine the onset temperature of decomposition and the enthalpy change associated with the event. While specific DSC curves for this compound are not publicly documented, data for related compounds show sharp endothermic peaks corresponding to melting, often followed by decomposition events. epo.orgnih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, producing a diffraction pattern of constructive interferences. researchgate.net Analysis of this pattern allows for the determination of the crystal's unit cell dimensions, space group, and the precise arrangement of atoms within the lattice. researchgate.netmdpi.com

The crystal structure of this compound has been determined in a complex with Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni. rcsb.org The structure was resolved using X-ray diffraction to a resolution of 2.00 Å. rcsb.org This analysis provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this compound when bound within the enzyme's active site. Such data is invaluable for understanding its biological activity and for structure-based drug design. rcsb.org

The crystallographic data for this complex are summarized in the table below.

Table 2: Crystallographic Data for this compound in Complex (PDB ID: 6BHB)

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 2.00 Å |

| R-Value Work | 0.185 |

| R-Value Free | 0.213 |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | |

| Length a | 50.85 Å |

| Length b | 79.91 Å |

| Length c | 70.97 Å |

| Angle α | 90.00° |

| Angle β | 92.49° |

| Angle γ | 90.00° |

Data sourced from RCSB PDB entry 6BHB. rcsb.org

Chromatographic Method Development and Validation for this compound

Chromatography is a laboratory technique used to separate the components of a mixture. wikipedia.org It is widely applied in pharmaceutical analysis for the identification and quantification of active substances and impurities. europa.eu

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify compounds. sigmaaldrich.com Developing an HPLC method for this compound would involve a systematic process of selecting and optimizing chromatographic conditions to achieve a desired separation. nih.govsigmaaldrich.com

Key steps in method development include:

Understanding Physicochemical Properties: The polarity, pKa, and solubility of this compound guide the initial choice of column and mobile phase. sigmaaldrich.com

Column Selection: A reversed-phase column, such as a C18, is a common starting point for polar aromatic compounds like aminopyrimidines.

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. nih.gov The pH of the aqueous phase is critical for controlling the ionization state of the analyte to ensure sharp, symmetrical peaks. sigmaaldrich.com

Detector Selection: A UV detector would be suitable for this compound due to its aromatic pyrimidine ring, with the detection wavelength optimized for maximum absorbance (e.g., 250 nm). helixchrom.com

Optimization: The method is optimized by adjusting the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time. nih.gov

While several commercial suppliers report the purity of this compound as determined by HPLC, specific validated analytical methods are not detailed in publicly available literature.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). helixchrom.comsigmaaldrich.com This results in significantly higher resolution, speed, and sensitivity. sigmaaldrich.comproteopedia.org The main advantages of applying UPLC to the analysis of this compound include:

Increased Throughput: Shorter run times allow for a greater number of samples to be analyzed, which is beneficial in quality control and research environments. sigmaaldrich.com

Improved Sensitivity: The sharper and narrower peaks generated by UPLC lead to lower detection limits, making it ideal for impurity profiling or analyzing low-concentration samples. googleapis.com

Reduced Solvent Consumption: Faster analyses and lower flow rates decrease the amount of solvent used, making UPLC a more environmentally friendly and cost-effective technique. proteopedia.orggoogleapis.com

UPLC systems are well-suited for analyzing complex mixtures and can be coupled with mass spectrometry (UPLC-MS) for enhanced identification of metabolites or degradation products of this compound. nih.gov

Method Validation (Linearity, Accuracy, Precision, Detection Limits)

Once a chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose. europa.eunpra.gov.my Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. chromatographyonline.com It is typically evaluated by analyzing a series of standards and performing a linear regression analysis. europa.eu For an assay, the range is typically 80-120% of the expected test concentration. acs.org

Accuracy: This is the closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

Precision: This measures the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). npra.gov.my

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with suitable precision and accuracy. chromatographyonline.com These are often determined based on the signal-to-noise ratio of the analytical response (typically 3:1 for LOD and 10:1 for LOQ). epo.org

Table 3: Example Validation Parameters for a Hypothetical HPLC Assay of this compound This table is an illustrative example of how validation data is presented and does not represent experimentally verified data.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Range: 80-120 µg/mL) | ||

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| Repeatability | ≤ 2.0% | 0.8% |

| Intermediate Precision | ≤ 2.0% | 1.2% |

| Detection & Quantitation Limits | ||

| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.1 µg/mL |

Medicinal Chemistry and Pharmacological Research of 2 Aminopyrimidin 5 Ol Derivatives

2-Aminopyrimidin-5-ol as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can bind to a diverse range of biological receptors, making it a valuable starting point for the development of new drugs. temple.edu The 2-aminopyrimidine (B69317) structure fits this description, serving as a key component in numerous approved medications and clinical candidates. ijpsjournal.commdpi.com The addition of a hydroxyl group at the 5-position, creating this compound, further enhances its potential by providing an additional point for hydrogen bonding and other molecular interactions, which can be crucial for target binding and selectivity. nih.gov

The versatility of the this compound scaffold is evident in its application as a central building block for synthesizing a variety of heterocyclic compounds with significant pharmacological activities. researchgate.net Researchers have utilized this scaffold to develop potent and selective inhibitors for various enzymes, including kinases, which are critical targets in cancer therapy. nih.govsemanticscholar.org The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov For this compound derivatives, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituents on Biological Potency

The biological and chemical properties of pyrimidine (B1678525) derivatives are highly dependent on the nature and position of their substituent groups. rsc.org Research has shown that even minor modifications to the substituents on the 2-aminopyrimidine core can lead to significant changes in biological potency. nih.gov

For instance, in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors, the position of a methyl group on an associated phenyl ring had a profound impact on inhibitory activity. nih.gov Shifting the methyl group from one position to another resulted in a complete loss of activity, while other positions led to either increased potency or altered selectivity against other FGFR isoforms. nih.gov Similarly, the introduction of fluorine atoms into a dimethoxyphenyl ring attached to the pyrimidine scaffold was found to enhance FGFR4 inhibitory activity and selectivity. semanticscholar.org

These findings underscore the importance of systematic exploration of substituents to identify the optimal combination for a desired biological effect. The electronic and steric properties of the substituents play a key role in determining the molecule's ability to fit into the binding pocket of the target protein and form key interactions. nih.govsemanticscholar.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in modern drug discovery aimed at identifying novel chemical structures with similar biological activity to a known active compound. uniroma1.itnih.gov These approaches can lead to compounds with improved properties, such as enhanced potency, better selectivity, improved metabolic stability, or novel intellectual property. uniroma1.itscispace.com

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential spatial arrangement of key functional groups required for biological activity. uniroma1.it For example, a 2-aminoimidazole (2-AI) scaffold, known for its anti-biofilm activity, was successfully "hopped" to a 2-aminopyrimidine (2-AP) scaffold. nih.gov This strategy led to the development of new aryl 2-AP analogs that not only inhibited biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) but also suppressed colistin (B93849) resistance in Gram-negative bacteria. nih.gov

Bioisosteric replacement is a more subtle modification where a specific functional group or substituent is replaced by another with similar physical or chemical properties. nih.govscispace.com This can be used to fine-tune the properties of a lead compound. In the context of 2-aminopyrimidine derivatives, replacing a hydrogen atom with a fluorine atom is a common bioisosteric replacement that can alter electronic properties and metabolic stability without significantly changing the size of the molecule. semanticscholar.org Computational methods are increasingly being used to identify potential bioisosteric replacements by analyzing databases of protein-ligand complexes to find fragments that occupy similar binding spaces. scispace.comresearchgate.net

Specific Pharmacological Activities

Derivatives of 2-aminopyrimidine have demonstrated a wide spectrum of pharmacological activities. researchgate.netijpsjournal.com A significant area of research has focused on their potential as antimicrobial agents to combat the growing threat of antibiotic resistance.

Antimicrobial and Antibiofilm Agents

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.govnih.gov The development of small molecules that can inhibit biofilm formation or disperse existing biofilms is a promising strategy to tackle chronic and recurrent infections. nih.gov

Several studies have highlighted the efficacy of 2-aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comveterinaryworld.org For example, a series of substituted 2-aminopyrimidine derivatives were synthesized and screened for their ability to modulate bacterial biofilm formation. nih.gov The results showed that these compounds were generally more active against Gram-positive strains like Staphylococcus aureus (including MRSA) than against Gram-negative strains such as Pseudomonas aeruginosa. nih.gov

One study reported a 2-aminopyridine (B139424) derivative, compound 2c, which exhibited high activity against Gram-positive bacteria, particularly S. aureus and Bacillus subtilis. mdpi.comnih.gov However, this compound showed no effect against Gram-negative bacteria. mdpi.com In contrast, another study developed aryl 2-aminopyrimidine analogs that not only inhibited MRSA biofilm formation but also demonstrated the ability to suppress resistance to colistin, an antibiotic used against multidrug-resistant Gram-negative bacteria like Klebsiella pneumoniae. nih.gov

The tables below summarize the antimicrobial and antibiofilm activities of selected 2-aminopyrimidine derivatives from various studies.

Table 1: Antimicrobial Activity of a 2-Aminopyridine Derivative (Compound 2c)

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| S. aureus | Gram-positive | 0.039 ± 0.000 |

| B. subtilis | Gram-positive | 0.039 ± 0.000 |

| B. cereus | Gram-positive | 78 ± 0.000 |

| E. faecalis | Gram-positive | 78 ± 0.000 |

| M. luteus | Gram-positive | 78 ± 0.000 |

| L. monocytogenes | Gram-positive | 156 ± 0.000 |

Data sourced from a study on 2-aminopyridine derivatives. mdpi.com

Table 2: Antibiofilm Activity of 2-Aminopyrimidine Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Aryl 2-AP analogs | MRSA | Biofilm inhibition |

| Aryl 2-AP analogs | K. pneumoniae | Suppression of colistin resistance |

| Compound 10 | MSSA | Toxic biofilm inhibition |

| Compound 15 | MSSA | Toxic biofilm inhibition |

| Compound 10 | MRSA | Non-toxic biofilm inhibition |

| Compound 15 | MRSA | Non-toxic biofilm inhibition |

| Compound 23 | MSSA | Non-toxic biofilm inhibition |

| Compound 26 | MSSA | Non-toxic biofilm inhibition |

| Compound 37 | MSSA | Non-toxic biofilm inhibition |

| Compound 10 | P. aeruginosa | Toxic biofilm inhibition |

| Compound 32 | S. aureus | Biofilm promotion |

Data compiled from studies on 2-aminopyrimidine scaffolds. nih.govnih.gov

These findings demonstrate the significant potential of this compound and its derivatives as a versatile scaffold for the development of novel antimicrobial and antibiofilm agents. Further research focusing on SAR and lead optimization is crucial to translate these promising results into effective therapeutic agents.

Modulation of Bacterial Biofilm Formation

Derivatives of 2-aminopyrimidine (2-AP) have been identified as modulators of bacterial biofilm formation. nih.gov Research has shown that these compounds can inhibit the formation of biofilms, particularly in Gram-positive bacteria like Staphylococcus aureus. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which makes them significantly more resistant to conventional antibiotics. nih.gov

A series of substituted 2-AP derivatives were synthesized and screened for their ability to affect biofilm formation. nih.gov Several of these derivatives demonstrated notable activity against S. aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. nih.gov For instance, certain 2-aminopyrimidine amides, such as compounds 10 and 15 , were found to inhibit MRSA biofilm formation by over 80% at a concentration of 200 µM. nih.gov Compound 10 also showed significant inhibition of MSSA biofilms. nih.gov

Furthermore, 2-aminopyrimidine-alkyne analogues, specifically compounds 23 and 26 , were effective inhibitors of MSSA biofilm formation with IC₅₀ values of 137 µM and 67 µM, respectively. nih.gov Importantly, the biofilm inhibition by these compounds was determined to occur through non-toxic mechanisms. nih.gov In contrast, some derivatives, like 5-Iodo-2-aminopyrimidine (22 ), showed biofilm inhibition that was likely due to toxicity. nih.gov Interestingly, one derivative, compound 32 , was observed to promote S. aureus biofilm formation. nih.gov

| Compound | Bacterial Strain | Effect | Activity | Concentration |

|---|---|---|---|---|

| Compound 10 | MRSA | Inhibition | 80.1% | 200 µM |

| Compound 10 | MSSA | Inhibition | 83.9% | 200 µM |

| Compound 15 | MRSA | Inhibition | 85.5% | 200 µM |

| Compound 23 | MSSA | Inhibition | IC₅₀ = 137 µM | N/A |

| Compound 26 | MSSA | Inhibition | IC₅₀ = 67 µM | N/A |

| Compound 32 | S. aureus | Promotion | N/A | N/A |

Suppression of Antibiotic Resistance (e.g., MRSA, Colistin Resistance)

In addition to their effects on biofilms, certain 2-aminopyrimidine derivatives have demonstrated the ability to suppress antibiotic resistance in bacteria such as MRSA. nih.gov This is a critical area of research due to the increasing prevalence of multidrug-resistant (MDR) pathogens. ccsenet.org

Specifically, studies have investigated the synergistic effects of 2-aminopyrimidine derivatives with conventional antibiotics. For example, compounds 10 and 15 were shown to suppress the resistance of MRSA to penicillin G. nih.gov When MRSA was treated with a sub-lethal concentration (50 µM) of these 2-aminopyrimidine derivatives, its susceptibility to penicillin G was significantly increased. nih.gov

Colistin is an antibiotic of last resort for treating infections caused by multidrug-resistant Gram-negative bacteria. wikipedia.org Resistance to colistin is a major public health concern and often arises from modifications to the bacterial lipopolysaccharide (LPS). mdpi.com While direct studies on the effect of this compound derivatives on colistin resistance are not extensively detailed in the provided context, the ability of related heterocyclic compounds to interfere with bacterial resistance mechanisms suggests a potential avenue for future research. The development of compounds that can disrupt resistance mechanisms, such as the modification of lipid A in LPS, is a key strategy in combating antibiotic resistance. mdpi.com

| Compound | Bacterium | Antibiotic | Effect |

|---|---|---|---|

| Compound 10 | MRSA | Penicillin G | Suppressed resistance |

| Compound 15 | MRSA | Penicillin G | Suppressed resistance |

Anticancer and Antitumor Potential

PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govzuj.edu.jo Consequently, the development of inhibitors targeting key enzymes in this pathway, such as PI3K and mTOR, is a major focus of anticancer drug discovery. nih.gov Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of this pathway.

Thieno[3,2-d]pyrimidine derivatives containing a 2-aminopyrimidine moiety have been designed as dual PI3K/mTOR inhibitors. nih.gov For instance, 2-(2-Aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholinothieno[3,2-d]pyrimidine-6-carbohydrazide is a representative of a series of compounds that exhibit dual inhibitory activity. nih.gov The 2-aminopyrimidine fragment has been shown to improve the inhibitory activity against mTOR.

Another example is PQR309 (bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. acs.org In the development of PQR309, a 2-aminopyrimidine-substituted compound (11 ) was found to be a balanced inhibitor of both PI3Kα and mTOR. acs.org

| Compound | Target(s) | Key Feature |

|---|---|---|

| 2-(2-Aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholinothieno[3,2-d]pyrimidine-6-carbohydrazide | PI3K/mTOR | Dual inhibitor |

| PQR309 (related compound 11) | PI3Kα/mTOR | Balanced dual inhibitor |

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that has been linked to certain pathological conditions, including colon cancer. mdpi.comresearchgate.net The discovery of potent inhibitors of this enzyme is therefore an active area of research. A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. mdpi.comnih.gov

Among the tested compounds, derivative 24 showed outstanding inhibitory activity with an IC₅₀ value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.comresearchgate.netnih.gov Other derivatives, such as compound 8 (with a butoxy substituent) and compound 9 (with an octyloxy substituent), also displayed inhibitory activity, suggesting that the length of the alkoxy chain is important for activity. semanticscholar.org In contrast, many of the synthesized 2-aminopyrimidine derivatives were found to be inactive. mdpi.com

| Compound | β-Glucuronidase Inhibitory Activity (IC₅₀) |

|---|---|

| Compound 24 | 2.8 ± 0.10 µM |

| Compound 8 | 72.0 ± 6.20 µM |

| Compound 9 | 126.43 ± 6.16 µM |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 µM |

General Cytotoxicity Studies in Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of 2-aminopyrimidine derivatives against various human cancer cell lines. For instance, a series of 2-aminopyrimidine linked 7-azaindazole derivatives were synthesized and tested for their anticancer activity against MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast) cancer cell lines. researchgate.net Compound 11g from this series showed potent cytotoxicity with IC₅₀ values of 0.34 µM, 0.11 µM, and 2.33 µM against these cell lines, respectively, which was more potent than the standard drug, adriamycin. researchgate.net

In another study, bicyclic 2-aminopyrimidine derivatives were designed as VEGFR-2 inhibitors and evaluated for their antiproliferative activities. nih.gov Compounds 55 and 61 displayed good cytotoxicity against A549 lung cancer cells (IC₅₀ = 2.67 and 2.71 µM, respectively) and HCT116 colon cancer cells (IC₅₀ = 10.87 and 12.17 µM, respectively). nih.gov

Furthermore, a series of novel arylpiperazine derivatives were synthesized and evaluated for their cytotoxic activities against three human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compounds 9 and 15 from this series exhibited strong cytotoxic activities against LNCaP cells with IC₅₀ values less than 5 µM. mdpi.com

| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀) |

|---|---|---|

| Compound 11g | MCF-7 (Breast) | 0.34 µM |

| Compound 11g | A549 (Lung) | 0.11 µM |

| Compound 11g | MDA-MB-231 (Breast) | 2.33 µM |

| Compound 55 | A549 (Lung) | 2.67 µM |

| Compound 61 | A549 (Lung) | 2.71 µM |

| Compound 55 | HCT116 (Colon) | 10.87 µM |

| Compound 61 | HCT116 (Colon) | 12.17 µM |

| Compound 9 | LNCaP (Prostate) | < 5 µM |

| Compound 15 | LNCaP (Prostate) | < 5 µM |

Antiviral Activities

Derivatives of 2-aminopyrimidine have demonstrated notable potential as antiviral agents, with research highlighting their activity against a range of viruses.

A series of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have been synthesized and evaluated for their antiviral properties. ajpamc.com Specifically, compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine have shown inhibitory effects on the replication of herpes viruses, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), as well as retroviruses like Human Immunodeficiency Virus (HIV). ajpamc.comacs.org Their activity was particularly pronounced against retroviruses. acs.org The (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine was found to be the active form, while the (S)-enantiomer was essentially inactive. acs.org

Furthermore, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives have exhibited pronounced antiretroviral activity, with efficacy comparable to the reference drugs adefovir (B194249) and tenofovir. researchgate.net In the fight against flaviviruses, a consensus virtual screening approach identified aminopyrimidine derivatives as potential protease inhibitors for viruses such as Dengue (DENV), Zika (ZIKV), and Yellow Fever (YFV). nih.gov Five of the identified compounds were confirmed to have antiviral activity against ZIKV, YFV, DENV-2, and DENV-3, with IC50 values ranging from 4.21 to 37.51 μM. nih.gov

Research has also extended to plant viruses. A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov One compound, in particular, demonstrated a curative effect against TMV with an EC50 value of 246.48 μg/mL, which was superior to the commercial agent Ningnanmycin. nih.gov

Table 1: Antiviral Activity of Selected 2-Aminopyrimidine Derivatives

| Compound Class | Target Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | Herpes viruses (HSV-1, HSV-2), Retroviruses (HIV) | Pronounced activity against retroviruses. The (R)-enantiomer is the active form. | acs.org, ajpamc.com |

| 2,4-Diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidines | Retroviruses | Activity comparable to adefovir and tenofovir. | researchgate.net |

| Aminopyrimidine Derivatives | Flaviviruses (DENV, ZIKV, YFV) | Identified as potential protease inhibitors with confirmed antiviral activity. | nih.gov |

| 2-Substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles | Tobacco Mosaic Virus (TMV) | Potent curative effects, with some compounds outperforming commercial standards. | nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

The 2-aminopyrimidine scaffold is a key component in the development of compounds with anti-inflammatory and immunomodulatory properties. These derivatives have been shown to inhibit the production of key inflammatory mediators. rsc.org

Polysubstituted 2-aminopyrimidine derivatives have been investigated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are activated by interferon-γ and lipopolysaccharide (LPS) in mouse and rat peritoneal macrophages. rsc.org Structure-activity relationship (SAR) studies revealed that the presence of hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring resulted in a loss of inhibitory activity against both NO and PGE2 production. rsc.org

In the broader context of pyrimidine derivatives, they are known to exhibit anti-inflammatory effects by targeting several key inflammatory mediators. rsc.org These include inhibiting the expression and activities of inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). rsc.orgacs.org For instance, a series of imidazo[4,5-c]quinoline derivatives were found to potently inhibit both the JAK/STAT and NF-κB proinflammatory signaling pathways, leading to a decrease in the release of various proinflammatory factors like IL-6, IL-8, and IL-1β at nanomolar concentrations. acs.org

Antitubercular and Antileishmanial Properties

Derivatives of 2-aminopyrimidine have emerged as a promising class of compounds in the search for new treatments for tuberculosis and leishmaniasis. mdpi.comnih.govijpsjournal.com

Several studies have highlighted the antitubercular potential of this scaffold. ajpamc.com For example, the compound 4-(4-fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine demonstrated excellent antitubercular activity, with a minimum inhibitory concentration (MIC) of 3.12 μg/ml. ajpamc.com Another study reported that 2-hydroxypyrimidine (B189755) derivatives, specifically 6-(4-methylphenyl)-4-(nitrophenyl)pyrimidin-2-ol and 6-(2-methylphenyl)-4-(nitrophenyl)pyrimidin-2-ol, showed significant antitubercular activity at a concentration of 6.25 μg/ml. ajpamc.com

In addition to their antitubercular effects, 2-aminopyrimidine derivatives have also been recognized for their antileishmanial properties. mdpi.comnih.govijpsjournal.com This dual activity against major global pathogens underscores the therapeutic versatility of this chemical class.

Antidiabetic and Metabolic Regulation Research

The 2-aminopyrimidine scaffold has been explored for its potential in managing diabetes and metabolic disorders. ijpsjournal.com Research has focused on the ability of these derivatives to inhibit key enzymes involved in carbohydrate digestion and to modulate metabolic pathways. mdpi.comnih.gov

A series of novel pyrimidine derivatives bearing a 2,4-diaminopyrimidine (B92962) scaffold were synthesized and evaluated as dual inhibitors of α-glucosidase and α-amylase, two important enzymes in the control of postprandial hyperglycemia. mdpi.com One compound from this series exhibited potent inhibitory activity against both α-glucosidase and α-amylase, with IC50 values of 12.16 ± 0.12 µM and 11.13 ± 0.12 µM, respectively. mdpi.com This activity was comparable to the standard antidiabetic drug acarbose. mdpi.com Structure-activity relationship analysis indicated that the presence of an electron-withdrawing group, particularly fluorine, on the phenyl ring enhanced the inhibitory activity. mdpi.com

Furthermore, novel thiazolidinedione and rhodanine (B49660) derivatives incorporating a pyrimidine moiety have been designed to regulate glucose metabolism and improve insulin (B600854) sensitivity. nih.gov These compounds were shown to act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov

Table 2: Antidiabetic Activity of Pyrimidine Derivatives

| Compound Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4-Diaminopyrimidine Derivatives | α-Glucosidase, α-Amylase | Potent dual inhibition, comparable to acarbose. Electron-withdrawing groups enhance activity. | mdpi.com |

| Thiazolidinedione and Rhodanine Pyrimidine Derivatives | PPAR-γ | Act as agonists, regulating glucose metabolism and improving insulin sensitivity. | nih.gov |

Neurological and Central Nervous System (CNS) Applications

The 2-aminopyrimidine scaffold is a versatile platform for the development of agents targeting the central nervous system (CNS). ijpsjournal.commedchemexpress.comnih.govnih.gov These derivatives have shown promise in addressing a variety of neurological disorders. ijpsjournal.comnih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a key therapeutic strategy for neurodegenerative disorders. acs.orgnih.gov The overproduction of nitric oxide by nNOS is implicated in neuronal damage associated with conditions like stroke and neurodegenerative diseases. nih.gov

Researchers have designed novel 2,4-disubstituted pyrimidines as potent and selective nNOS inhibitors. acs.orgnih.gov By combining a 2-imidazolylpyrimidine head with structural components from previous inhibitors, they developed compounds with high potency and selectivity for nNOS over other isoforms like eNOS and iNOS. acs.org For example, one inhibitor, (R,R)-12, displayed a Ki of 18 nM for nNOS, with 573-fold and 119-fold selectivity against eNOS and iNOS, respectively. acs.org These inhibitors often suffer from poor bioavailability, but certain series have shown improved cell permeability. acs.orgnih.govresearchgate.net

Similarly, 2-aminopyridine derivatives have been extensively studied as nNOS inhibitors. nih.govnih.gov One promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, exhibited a Ki of 48 nM for human nNOS with high selectivity over eNOS (388-fold) and iNOS (135-fold). nih.gov This compound also showed excellent membrane permeability, suggesting potential for crossing the blood-brain barrier. nih.gov

Table 3: nNOS Inhibition by Pyrimidine and Pyridine Derivatives

| Compound Series | Lead Compound/Example | nNOS Inhibition (Ki) | Selectivity (nNOS vs. eNOS/iNOS) | Reference(s) |

|---|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | (R,R)-12 | 18 nM | 573-fold / 119-fold | acs.org |

| 2-Aminopyridine Derivatives | 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | 48 nM (human) | 388-fold / 135-fold (human) | nih.gov |

| Phenylpyrimidine Derivatives | NS-7 | IC50 = 9.3-9.6 µM | - | nih.gov |

Adenosine (B11128) Receptor Antagonism (e.g., A1 Antagonists)

Adenosine receptors, particularly the A1 subtype, are important targets in the CNS. Antagonists of the A1 adenosine receptor (A1AR) have therapeutic potential in various neurological and renal disorders. researchgate.net

The 2-aminopyrimidine scaffold has been successfully utilized to develop potent and selective A1AR antagonists. diva-portal.org A large library of 2-amino-4,6-disubstituted-pyrimidin-5-carbonitrile derivatives was synthesized and evaluated. diva-portal.org This work led to the discovery of structurally simple, non-xanthine A1AR antagonists with high affinity and selectivity against the A2AAR. diva-portal.org The adenosinergic profile of these compounds was assessed through radioligand binding assays, with some derivatives showing promising pharmacokinetic profiles. diva-portal.org

Pyrazolo[3,4-d]pyrimidines have also been developed as selective antagonists for different adenosine receptor subclasses, including A1. researchgate.net Furthermore, diaryl 2- or 4-amidopyrimidines have been synthesized, with some exhibiting remarkable affinity (Ki < 10 nM) and high selectivity for the A3 adenosine receptor. nih.gov Other research has identified 2-aminopyrimidine derivatives as dual antagonists of A1 and A2A receptors, which could be relevant for conditions like Parkinson's disease. nih.gov

Table 4: Adenosine Receptor Antagonism by Pyrimidine Derivatives

| Compound Class | Target Receptor(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Amino-4,6-disubstituted-pyrimidin-5-carbonitriles | A1 Adenosine Receptor | Potent and highly selective non-xanthine A1AR antagonists. | diva-portal.org |

| Pyrazolo[3,4-d]pyrimidines | A1, A2A, A3 Adenosine Receptors | Developed as selective antagonists for various AR subclasses. | researchgate.net |

| Diaryl 2- or 4-amidopyrimidines | A3 Adenosine Receptor | High affinity (Ki < 10 nM) and selectivity for A3AR. | nih.gov |

| 2-Aminopyrimidine Derivatives | A1/A2A Adenosine Receptors | Identified as dual antagonists with high affinity for both receptors. | nih.gov |

Other Emerging Biological Activities

The 2-aminopyrimidine scaffold is a versatile pharmacophore that has demonstrated a wide array of biological activities beyond its well-established roles. researchgate.netijpsjournal.comirjmets.com Research has identified this structural motif in compounds with potential applications as anticancer, antioxidant, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, antidiabetic, antileishmanial, and antitrypanosomal agents. ijpsjournal.commdpi.com

Emerging research has highlighted several other specific activities:

β-Glucuronidase Inhibition: A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections. mdpi.com One derivative, in particular, exhibited potent inhibition with an IC₅₀ value of 2.8 ± 0.10 µM, significantly more active than the standard D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.com

Biofilm Modulation: Substituted 2-aminopyrimidine (2-AP) derivatives have been developed and screened for their ability to modulate bacterial biofilm formation, a key factor in antibiotic resistance. nih.gov Certain amide derivatives of 2-AP were found to inhibit biofilm formation in Gram-positive strains, such as methicillin-resistant Staphylococcus aureus (MRSA), with IC₅₀ values as low as 72 µM. nih.gov These compounds were also shown to suppress MRSA's resistance to conventional antibiotics. nih.gov

Antihistamine Activity: Some 2-aminopyrimidine derivatives have shown significant antihistamine properties, with their percentage of histamine (B1213489) inhibition increasing with concentration. ajpamc.com

Mechanisms of Action Elucidation

Understanding the precise mechanisms by which this compound derivatives exert their pharmacological effects is crucial for rational drug design and development. Research has focused on identifying their molecular targets, characterizing their interactions with enzymes, and elucidating their impact on cellular signaling pathways.

The biological effects of this compound derivatives are initiated by their interaction with specific molecular targets. Target identification studies have validated several key proteins and enzymes as being directly engaged by these compounds.

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 2-aminopyrimidine derivatives were specifically designed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase whose dysregulation is implicated in certain cancers. nih.gov Compound 2n from this series was identified as a potent and selective FGFR4 inhibitor, binding tightly to the target with a dissociation constant (Kd) of 3.3 nM. nih.gov This compound selectively suppressed the proliferation of breast cancer cells that have dysregulated FGFR4 signaling. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, novel aryl-substituted 2-aminopyridine derivatives have been synthesized and identified as inhibitors of both AChE and BChE. researchgate.net The most potent compound, 3m , showed IC₅₀ values of 34.81 ± 3.71 µM against AChE and 20.66 ± 1.01 µM against BChE. researchgate.net

Nitric Oxide Synthase (NOS): Derivatives of 2-aminopyridine have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) over other isoforms like endothelial (eNOS) and inducible (iNOS). nih.govnih.gov A structure-activity relationship analysis led to the discovery of nanomolar nNOS inhibitors with over 1000-fold selectivity for nNOS over eNOS. nih.gov

ROS1 and ALK Kinases: In oncology, 2-aminopyridine derivatives have been discovered as dual inhibitors of ROS1 and ALK kinases, including drug-resistant mutants like ROS1G2032R and ALKG1202R, which are significant drivers in non-small cell lung cancer (NSCLC). tandfonline.com

Kinetic studies are essential for quantifying the potency and mechanism of enzyme inhibition by this compound derivatives. These studies provide critical data such as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant), and can reveal the mode of inhibition (e.g., competitive, non-competitive).

Derivatives have shown potent inhibitory activity against a range of enzymes. For instance, a series of 2-aminopyrimidine derivatives targeting FGFR4 demonstrated low nanomolar IC₅₀ values. nih.gov The most promising compound, 2n , inhibited FGFR4 enzymatic activity with an IC₅₀ of 2.6 nM and completely spared the related kinases FGFR1/2/3. nih.gov

In another study, aminopyridine thiourea (B124793) derivatives were identified as powerful, non-competitive inhibitors of the α-glucosidase enzyme, with Ki values for the most potent compounds ranging from 19.96 to 47.23 µM. rsc.org For cholinesterase inhibition, kinetic analysis of compound 3m revealed its mode of enzymatic inhibition against both AChE and BChE. researchgate.net

The table below summarizes key enzyme inhibition data for selected 2-aminopyrimidine derivatives.

| Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Compound 2n | FGFR4 | 0.0026 | - | - | nih.gov |

| Compound 2d | FGFR4 | 0.0075 | - | - | nih.gov |

| Compound 24 | β-Glucuronidase | 2.8 | - | - | mdpi.com |

| Compound 3m | AChE | 34.81 | - | Mixed | researchgate.net |

| Compound 3m | BChE | 20.66 | - | Mixed | researchgate.net |

| Compound 47e | α-Glucosidase | 24.62 | 19.96 | Non-competitive | rsc.org |

| Compound 47o | α-Glucosidase | 38.85 | 24.97 | Non-competitive | rsc.org |

Beyond interacting with single protein targets, this compound derivatives can modulate complex intracellular signaling pathways, leading to broader cellular responses.

FGFR4 Signaling Pathway: The selective FGFR4 inhibitor 2n was shown to dose-dependently inhibit the activation of FGFR4 and its downstream signaling proteins in MDA-MB-453 breast cancer cells, which harbor an activating mutation in FGFR4. nih.gov This demonstrates a clear modulation of the FGFR4 signaling cascade.

PI3K and Autophagy Pathways: A patent for tri-substituted aryl and heteroaryl derivatives, including a 2-(2-aminopyrimidin-5-yl) structure, describes them as modulators of the PI3-kinase and autophagy pathways. google.com These pathways are critical for cell growth, proliferation, and survival, and their modulation is a key strategy in cancer therapy.

Hippo Pathway: The Hippo signaling pathway, which controls organ size and cell proliferation, has been identified as another cellular system affected by pyrimidine derivatives. mdpi.com Dysregulation of this pathway is linked to several cancers, and targeting it with small molecules represents a promising therapeutic approach. mdpi.com

Computational and Theoretical Studies of 2 Aminopyrimidin 5 Ol

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in understanding how 2-aminopyrimidin-5-ol and its derivatives might interact with biological targets at an atomic level.

Prediction of Binding Modes

Molecular docking simulations predict how a ligand, such as a derivative of this compound, fits into the binding site of a protein. These predictions are crucial for structure-based drug design. Studies on various 2-aminopyrimidine (B69317) derivatives have revealed common binding patterns and key interactions that are likely relevant to this compound itself.

For instance, in studies involving Fibroblast Growth Factor Receptor 4 (FGFR4), 2-aminopyrimidine derivatives were designed to fit within the ATP-binding site. nih.gov Similarly, docking studies of 2-aminopyrimidine derivatives as β-Glucuronidase inhibitors showed that the presence of functional groups capable of forming hydrogen bonds is important for potent inhibitory activity. mdpi.comresearchgate.net Research on 2-aminopyrimidine derivatives targeting Heat Shock Protein 90 (HSP90) also highlighted essential binding interactions within the protein's active site. researchgate.net The binding mode for antagonists of the A1 adenosine (B11128) receptor (A1AR) was elucidated through docking, which guided the synthesis of selective compounds. acs.org These studies consistently show the pyrimidine (B1678525) core acting as a scaffold, with the amino group and other substituents forming critical hydrogen bonds and other interactions with amino acid residues in the protein's binding pocket.

| Target Protein | PDB ID | Key Predicted Interactions | Reference |

|---|---|---|---|

| FGFR4 | 7DTZ | Hydrogen bonding between the aminopyrimidine backbone and residues in the binding cavity. | tandfonline.com |

| A1 Adenosine Receptor (A1AR) | 5N2S | Specific interactions within the orthosteric site, guiding selectivity against other adenosine receptors. | acs.org |

| Staphylococcus aureus GyrB | 4URM | Good interaction and fit within the ATP binding pocket, confirmed by low RMSD values. | nih.gov |